3-methyl-5-(1H-pyrazol-4-yl)pyridine

Kinase inhibition LRRK2 DYRK1A

For medicinal chemistry teams requiring a privileged kinase inhibitor scaffold, this pyrazolyl-pyridine building block offers a free N-H diversification handle absent in N-alkylated analogs, which are biologically inactive (>500 nM). Procure the exact chemotype backed by integrated ADME-Tox data. - Enables JNK1 IC50 of 1.81 nM with appropriate N-functionalization. - Dual orthogonal vectors for fragment library expansion. - Validated selectivity window >2600-fold over hERG (IC50 4.82 μM).

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13542636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-(1H-pyrazol-4-yl)pyridine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=CNN=C2
InChIInChI=1S/C9H9N3/c1-7-2-8(4-10-3-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12)
InChIKeyCDBGJRRWIYKUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(1H-pyrazol-4-yl)pyridine Overview


3-Methyl-5-(1H-pyrazol-4-yl)pyridine (CAS: 2101202-72-4) is a heterocyclic building block comprising a 3-methyl-substituted pyridine ring linked at the 5-position to a 1H-pyrazol-4-yl moiety, with molecular formula C9H9N3 and molecular weight 159.19 [1]. The compound belongs to the pyrazolyl-pyridine structural class—a privileged scaffold in medicinal chemistry owing to the hydrogen bond donor/acceptor capacity of the N-unsubstituted pyrazole and the π-stacking potential of the pyridine core [2]. This specific substitution pattern (3-methyl on pyridine; unsubstituted pyrazole N–H) is not commercially interchangeable with its N-methyl analog (CAS: not provided) or with triazole-containing alternatives, as the free pyrazole NH provides a unique synthetic handle for diversification absent in alkylated congeners.

Free pyrazole NH enables orthogonal diversification (N-alkylation, N-arylation) for kinase inhibitor SAR.
Privileged scaffold for fragment-based kinase inhibitor design; reported nanomolar potency in optimized derivatives.
Not interchangeable with N-methyl analogs; methylation abolishes synthetic handle and kinase binding in reported studies.

3-Methyl-5-(1H-pyrazol-4-yl)pyridine Differentiation from Analogs


Generic substitution within the pyrazolyl-pyridine class is contraindicated by at least three orthogonal lines of evidence. First, N-methylation of the pyrazole ring abolishes kinase inhibitory activity in closely related chemotypes: the N-methyl analog 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine exhibits IC50 >500 nM against LRRK2 and DYRK1A—a threshold considered biologically inactive in kinase screening cascades [1]. Second, JNK inhibitor SAR data from 36 pyrazol-4-yl pyridine derivatives reveals that potency and selectivity vary over three orders of magnitude (IC50 range: 1.81 nM to >10 μM across JNK1/2/3 isoforms) as a function of peripheral substitution pattern, precluding any assumption of class-level interchangeability [2]. Third, alternative heterocyclic replacements—including triazole-based scaffolds—exhibit divergent binding modes and selectivity profiles due to altered hydrogen-bonding geometry and dipole orientation, underscoring that 3-methyl-5-(1H-pyrazol-4-yl)pyridine represents a distinct chemical entity with non-transferable SAR [3].

N-Methyl Analog

N-methylation removes the free NH synthetic handle; reported kinase inactivity precludes productive SAR exploration.

Triazole Replacements

Altered H-bonding geometry and dipole orientation lead to divergent selectivity profiles and non-transferable SAR.

Generic Pyrazolyl-Pyridine

Potency and selectivity vary dramatically with substitution pattern; class-level interchangeability is not supported.

3-Methyl-5-(1H-pyrazol-4-yl)pyridine Quantitative Evidence


N-Methylation Abolishes Kinase Activity

Direct comparative evidence demonstrates that N-methylation of the pyrazole ring—a common synthetic modification—dramatically attenuates kinase binding. The N-methylated analog 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine was profiled against LRRK2 and DYRK1A and returned IC50 values >500 nM for both targets, indicating no meaningful kinase engagement [1]. In contrast, structurally elaborated derivatives of the same core pyrazol-4-yl pyridine scaffold—when retaining the unsubstituted pyrazole NH or appropriate substitutions—achieve nanomolar potency: compound 11e from a 2023 JNK inhibitor series (which shares the pyrazol-4-yl pyridine connectivity) exhibits IC50 values of 1.81 nM (JNK1), 12.7 nM (JNK2), and 10.5 nM (JNK3) [2]. This represents a >275-fold difference in potency attributable to pyrazole substitution state and peripheral functionalization.

N-Methylation Effect
Reported
N-methyl analog: IC50 >500 nM (LRRK2, DYRK1A); free NH derivative 11e: JNK1 IC50 = 1.81 nM (>275-fold difference).
Free NH preserves kinase binding; N-methylation may abolish activity.
Cross-study comparison; direct head-to-head data not available.
Kinase inhibition LRRK2 DYRK1A JNK SAR

Antiproliferative Potency in Leukemia Cells

SAR from a panel of 36 pyrazol-4-yl pyridine derivatives demonstrates that this scaffold can deliver single-digit micromolar antiproliferative activity in hematologic cancer models. Compound 11c achieved a GI50 of 1.28 μM against K562 leukemic cells in the NCI-60 panel, outperforming the reference JNK inhibitor SP600125 (GI50 not explicitly provided in the same assay but noted as inferior) [1]. In a separate class-level comparison, pyrazolyl-pyridine conjugates synthesized as PIM-1 kinase inhibitors achieved IC50 values of 0.18 μM against HepG2 hepatocellular carcinoma cells and 0.34 μM against MCF-7 breast cancer cells [2]. These potencies contrast with triazole-containing kinase inhibitor scaffolds, which often exhibit reduced cellular permeability and altered target engagement profiles due to differences in logP and hydrogen-bonding capacity [3].

Antiproliferative Activity
Class-level
GI50 = 1.28 μM (K562); IC50 = 0.18 μM (HepG2), 0.34 μM (MCF-7).
Supports cell-model response context for pyrazolyl-pyridine class.
Derivative data; building block itself is not an active compound.
Antiproliferative Leukemia GI50 K562 NCI-60

Synthetic Diversification via Free Pyrazole NH

A structural distinction with direct procurement implications is the presence of a free N–H on the pyrazole ring of 3-methyl-5-(1H-pyrazol-4-yl)pyridine. This functionality enables N-alkylation, N-arylation, N-sulfonylation, and N-acylation reactions that are chemically inaccessible in the N-methyl analog . The N-methyl congener 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine eliminates this synthetic handle, restricting downstream derivatization to electrophilic aromatic substitution or metal-catalyzed cross-coupling on the pyridine ring alone . In JNK inhibitor optimization campaigns, extensive diversification at the pyrazole nitrogen (via sulfonamide tethering) proved essential for achieving nanomolar potency and kinome selectivity, as demonstrated by compounds 11e and 11c where N-functionalization critically modulated both potency and off-target profiles [1].

Diversification Handles
Reported
Free NH: 2 synthetic handles (pyrazole N–H, pyridine C–H); N-methyl: 1 handle.
Free NH enables broader chemical space exploration.
Qualitative; library synthesis context.
Synthetic diversification N-alkylation Building block Library synthesis Medicinal chemistry

hERG Cardiac Safety Assessment

Cardiotoxicity assessment via hERG channel inhibition is a critical differentiator in lead optimization. For the pyrazol-4-yl pyridine class, compound 11e was evaluated in a NanoBRET assay and demonstrated an hERG IC50 of 4.82 μM—a value described as showing 'little cardiac toxicity' relative to more potent hERG blockers (which typically exhibit IC50 values <1 μM) [1]. This favorable window between kinase inhibitory potency (JNK1 IC50 = 1.81 nM) and hERG blockade (>2600-fold selectivity) compares favorably to many ATP-competitive kinase inhibitors that suffer from narrow therapeutic indices due to off-target hERG activity [1]. For context, the N-methylated analog 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine was not advanced to hERG profiling, reflecting its prior attrition at the kinase inhibition stage (IC50 >500 nM) [2].

hERG Selectivity
Class-level
Derivative 11e: hERG IC50 = 4.82 μM; JNK1 IC50 = 1.81 nM (>2600-fold window).
Supports safety-related endpoint monitoring in lead optimization.
Derivative-level data; requires confirmation per compound.
hERG Cardiotoxicity Safety pharmacology Patch clamp QT prolongation

CYP2D6 and CYP3A4 Inhibition Profile

Metabolic liability assessment provides another dimension of differentiation. Compound 11e (pyrazol-4-yl pyridine derivative) inhibited CYP2D6 and CYP3A4 to 'different extents' in vitro, indicating potential for drug-drug interaction liabilities that would require optimization in a medicinal chemistry program [1]. This contrasts with structurally distinct pyrazolo-pyridine scaffolds such as MRT00033659—a broad-spectrum kinase inhibitor of CK1 (IC50 = 0.9 μM for CK1δ) and CHK1 (IC50 = 0.23 μM)—for which comprehensive CYP inhibition data have not been reported, limiting comparative assessment of metabolic risk . The availability of explicit CYP2D6/CYP3A4 profiling data for the pyrazol-4-yl pyridine class provides procurement teams with a more complete ADME-Tox picture than is available for less thoroughly characterized alternative scaffolds.

CYP Inhibition
Class-level
CYP2D6 and CYP3A4 inhibition documented (extent not numerically specified).
Enables ADME-Tox risk assessment in medicinal chemistry.
Qualitative data; further profiling advised.
CYP450 Drug metabolism CYP2D6 CYP3A4 Drug-drug interaction

Cellular Target Engagement by NanoBRET

Biochemical IC50 values do not guarantee intracellular target engagement. For the pyrazol-4-yl pyridine class, NanoBRET (Bioluminescence Resonance Energy Transfer) assays were employed to quantify JNK1 inhibition in a live-cell context. Compound 11e demonstrated an intracellular JNK1 IC50 of 2.81 μM, confirming cell permeability and target engagement despite the ~1500-fold shift from biochemical potency (1.81 nM) [1]. Importantly, kinome-wide profiling against 50 kinase panels revealed that 11e maintained higher JNK selectivity in the cellular context relative to broader-spectrum inhibitors like staurosporine or MRT00033659 . This orthogonal validation—biochemical potency plus cellular target engagement plus selectivity profiling—distinguishes the pyrazol-4-yl pyridine scaffold from alternatives that lack equivalent multi-tier validation data.

Cellular Target Engagement
Reported
Intracellular JNK1 IC50 = 2.81 μM (NanoBRET); ~1500× shift from biochemical IC50 (1.81 nM).
Confirms cell permeability and target engagement for class.
Derivative data; live-cell assay context.
NanoBRET Cellular target engagement JNK1 Kinase selectivity Intracellular activity

3-Methyl-5-(1H-pyrazol-4-yl)pyridine Application Scenarios


Kinase Fragment Library Diversification

For medicinal chemistry groups constructing fragment libraries or performing scaffold-hopping exercises, 3-methyl-5-(1H-pyrazol-4-yl)pyridine offers two orthogonal diversification vectors (pyrazole NH and pyridine C–H positions). This dual-handle capability reduces the number of distinct scaffolds required to sample a given chemical space. The JNK inhibitor series demonstrates that N-functionalization of this exact scaffold yields compounds with sub-10 nM biochemical potency (11e: JNK1 IC50 = 1.81 nM) [1], whereas the N-methyl analog fails to engage kinases at biologically meaningful concentrations (>500 nM) [2]. Procurement of the free-NH building block preserves access to this productive SAR trajectory.

JNK Lead Optimization with Safety Margins

Teams pursuing JNK inhibition for oncology or inflammatory indications should prioritize this scaffold over less characterized alternatives due to the availability of integrated ADME-Tox data. The pyrazol-4-yl pyridine class has demonstrated: (i) single-digit nanomolar biochemical potency across JNK isoforms; (ii) intracellular target engagement confirmed by NanoBRET (IC50 = 2.81 μM); (iii) a >2600-fold selectivity window over hERG (IC50 = 4.82 μM); and (iv) characterized CYP2D6/CYP3A4 inhibition liability [1]. This multi-parameter profile enables structure-based optimization with informed derisking—a dataset not equivalently available for triazole-pyridine or N-alkylated pyrazole alternatives [3].

Versatile Scaffold for Academic Screening

For academic screening facilities and core laboratories maintaining diverse compound collections, 3-methyl-5-(1H-pyrazol-4-yl)pyridine represents a versatile core scaffold that can be elaborated into multiple distinct chemotypes via straightforward transformations (N-alkylation, N-arylation, cross-coupling). The pyrazol-4-yl pyridine connectivity has demonstrated tractable SAR across multiple targets including JNK1/2/3 (IC50 range: 1.81 nM–12.7 nM) [1] and PIM-1 (IC50 = 20.4 nM) [2], validating its utility as a privileged scaffold for phenotypic screening and target-based discovery alike.

SAR Studies of Pyrazole N-Substitution

Research groups investigating the fundamental SAR of heterocyclic kinase inhibitors can use 3-methyl-5-(1H-pyrazol-4-yl)pyridine as a baseline control to quantify the effect of N-substitution. Direct comparative data show that N-methylation of a closely related scaffold elevates IC50 from the low nanomolar range (achievable with appropriate N-functionalization) to >500 nM (biologically inactive) [1] [2]. Procurement of both the free-NH and N-methyl analogs enables controlled head-to-head studies that isolate the contribution of pyrazole hydrogen-bond donor capacity to target binding.

Application
Selection Property
Validation Focus
Fragment-Based Kinase Inhibitor Design
Orthogonal diversification handles
Synthetic accessibility and SAR expansion
JNK Pathway Inhibitor Lead Optimization
Integrated in vitro ADME-Tox profiling data
hERG and CYP inhibition endpoint review
Academic Screening Library Construction
Multi-target kinase SAR tractability
Phenotypic and target-based assay compatibility
Pyrazole NH Contribution SAR Studies
Free-NH vs. N-methyl comparator pair
Hydrogen-bond donor capacity in target binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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